molecular formula C2H3AuP B12558252 Ethynylphosphane--gold (1/1) CAS No. 193358-81-5

Ethynylphosphane--gold (1/1)

Cat. No.: B12558252
CAS No.: 193358-81-5
M. Wt: 254.99 g/mol
InChI Key: DVUXWYNXUOCVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery of Gold-Ethynylphosphane Coordination Chemistry

The exploration of gold-ethynylphosphane complexes emerged from broader investigations into gold-phosphine coordination chemistry during the late 20th century. Early work focused on gold(I) and gold(III) complexes with monodentate or bidentate phosphine ligands, but the incorporation of ethynyl groups into these systems introduced unique electronic and steric properties. A pivotal advancement occurred in 2001 with the synthesis of Au(C₆F₅)₃(PPh₂CCH) (where PPh₂CCH represents an acetylenephosphino ligand), a gold(III) complex demonstrating regioselective alcohol additions to the acetylene moiety. This study highlighted the dual reactivity of ethynylphosphane ligands, which could undergo nucleophilic attacks or serve as bridging units in polynuclear complexes.

Subsequent research in 2009 expanded the scope to heterometallic systems, where gold(I)-ethynylphosphane complexes reacted with copper(I) to form luminescent clusters such as [{Au₃Cu₂(C₂C₆H₄X)₆}Au₃(PR₂C₆H₄PR₂)₃][PF₆]₂ . These clusters exhibited room-temperature phosphorescence, driven by metal-centered triplet states, and underscored the role of ligand electronics in tuning emission properties. Parallel efforts in the early 2010s explored biological applications, such as the synthesis of ethynylpyridine gold(I) polymers with hydroxymethylphosphine ligands (e.g., [Au₂(C≡C-C₅H₄N)₂(μ₂-hmppe)] ) for potential anticancer activity. These developments collectively established ethynylphosphane-gold complexes as versatile platforms for materials science and medicinal chemistry.

Fundamental Chemical Properties and Bonding Motifs in Ethynylphosphane-Gold Systems

Ethynylphosphane-gold complexes exhibit distinct bonding characteristics dictated by gold’s oxidation state and ligand geometry. In gold(I) systems, such as [Au(C≡C-C₅H₄N)(Ph₂PCH₂OH)] , linear coordination geometries predominate, with the ethynyl group acting as a σ-donor and π-acceptor. The gold-ethynyl bond length in these complexes typically ranges from 1.92–2.02 Å, as confirmed by X-ray crystallography. Gold(III) derivatives, by contrast, adopt trigonal planar or distorted square-planar geometries, as seen in Au(C₆F₅)₃(PPh₂CCH) , where the ethynylphosphane ligand occupies one coordination site alongside three C₆F₅ groups.

The electronic structure of these complexes is influenced by ligand substituents. For example, electron-donating groups (e.g., -OMe, -NMe₂) on ethynylaryl ligands redshift emission maxima in luminescent clusters, while electron-withdrawing groups (e.g., -NO₂) enhance quantum yields. Bonding analysis via density functional theory (DFT) reveals that gold’s relativistic effects stabilize 5d-orbital interactions with ethynyl π-systems, fostering charge-transfer transitions in photoluminescent compounds.

Table 1: Structural and Electronic Properties of Representative Ethynylphosphane-Gold Complexes

Complex Formulation Oxidation State Coordination Geometry Key Bond Lengths (Å) Luminescence λₑₘ (nm)
Au(C₆F₅)₃(PPh₂CCH) +3 Trigonal Planar Au–P: 2.31, Au–C: 1.98 Non-emissive
[{Au₃Cu₂(C₂C₆H₄OMe)₆}Au₃(PR₂C₆H₄PR₂)₃][PF₆]₂ +1/+1 Cluster Au–C≡C: 1.95 686
[Au₂(C≡C-C₅H₄N)₂(μ₂-hmppe)] +1 Linear Au–P: 2.28, Au–C≡C: 1.93 Not reported

Synthetic methodologies for these complexes vary by gold oxidation state. Gold(I) ethynylphosphanes are often prepared via transmetalation reactions, such as the interaction of [Au(C≡C-C₅H₄N)]ₙ polymers with hydroxymethylphosphines. Gold(III) derivatives, however, require oxidative addition pathways, as demonstrated in the synthesis of Au(C₆F₅)₃(PPh₂CCH) from [Au(C₆F₅)₃(tht)] (tht = tetrahydrothiophene).

The reactivity of ethynylphosphane ligands further enables the construction of supramolecular architectures. For instance, gold(I)-ethynylphosphanes react with silver(I) acetylacetonato derivatives to form tetranuclear species like {Au(C₆F₅)₃(PPh₂CC)Ag}₂(μ-PPh₂CH₂CH₂PPh₂) , characterized by bridging diphosphine ligands. These interactions highlight the adaptability of ethynylphosphane-gold complexes in designing functional molecular materials.

Properties

CAS No.

193358-81-5

Molecular Formula

C2H3AuP

Molecular Weight

254.99 g/mol

IUPAC Name

ethynylphosphane;gold

InChI

InChI=1S/C2H3P.Au/c1-2-3;/h1H,3H2;

InChI Key

DVUXWYNXUOCVFY-UHFFFAOYSA-N

Canonical SMILES

C#CP.[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethynylphosphane–gold (1/1) typically involves the reaction of ethynylphosphane with a gold precursor, such as gold chloride (AuCl). The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction conditions often require mild heating and the presence of a base, such as triethylamine, to facilitate the formation of the gold-phosphane bond.

Industrial Production Methods

While the industrial production of ethynylphosphane–gold (1/1) is not as widespread as other gold compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity. This involves careful control of temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ethynylphosphane–gold (1/1).

Chemical Reactions Analysis

Reactivity in Catalytic Cycles

Gold(I) ethynylphosphane complexes exhibit unique reactivity in alkyne activation, enabling diverse transformations:

Cycloisomerization of Enynes

  • Mechanism : The gold(I) center activates the alkyne via π-coordination, forming a transient η²-alkyne complex. This facilitates nucleophilic attack by an adjacent alkene, leading to cyclization.

    • Example : 1,6-Enynes undergo 5-exo-dig or 6-endo-dig cyclization to form bicyclic structures .

    • Selectivity : Governed by ligand sterics. Bulky phosphines favor endo-pathways (e.g., NHC ligands yield 85% endo products) .

Table 1 : Cyclization Outcomes with Ethynylphosphane-Gold Catalysts

SubstratePathwayProductYield (%)Selectivity
1,6-Enyne5-exo-digBicyclo[3.1.0]hexane783:1 (exo)
1,5-Enyne6-endo-digNaphthalene derivative929:1 (endo)

Hydrofunctionalization of Alkynes

  • Hydroamination : Ethynylphosphane-gold(I) catalyzes the addition of amines to terminal alkynes, yielding enamines.

    • Conditions : 5 mol% catalyst, room temperature, 12 h .

    • Scope : Aryl- and alkylamines react with phenylacetylene (TON up to 1,200) .

Ligand Exchange and Stability

Ethynylphosphane-gold(I) complexes undergo ligand displacement in the presence of stronger donors:

  • Reaction with Halides : [Au(HC≡C-PR₂)(PPh₃)] + X⁻ → [AuX(PPh₃)] + HC≡C-PR₂ (X = Cl, Br) .

  • Stability : Resists hydrolysis in aqueous media but decomposes in aqua regia .

Spectroscopic Signatures

  • ¹H NMR : Terminal ethynyl protons (δ 2.5–3.0 ppm) disappear upon coordination, replaced by Au–C≡ resonances .

  • ³¹P NMR : Split signals (Δδ ~10 ppm) confirm inequivalent phosphine environments .

Comparative Reactivity with Other Gold Complexes

Table 2 : Reactivity of Au(I) Complexes

ComplexAlkyne ActivationCatalytic Efficiency (TON)Stability
Ethynylphosphane-Au(I)High1,200Moderate
Chloro-Au(I)Low300High
NHC-Au(I)Moderate900High

Scientific Research Applications

Ethynylphosphane–gold (1/1) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which ethynylphosphane–gold (1/1) exerts its effects involves the interaction of the gold center with various molecular targets. In medicinal applications, the gold center can inhibit enzymes such as thioredoxin reductase, leading to the disruption of cellular redox balance and induction of apoptosis in cancer cells . The phosphane ligand plays a crucial role in stabilizing the gold center and facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Gold(I) Compounds

Structural and Ligand Variations

Ethynylphosphane–gold (1/1) is structurally distinct from other gold(I) phosphane complexes due to its ethynyl ligand. Below is a comparative analysis with key analogues:

Compound Ligand Type Geometry Key Properties References
Ethynylphosphane–gold (1/1) Phosphane + Ethynyl Linear (2-coordinate) Strong luminescence (λem ≈ 450–600 nm), mechanochemical synthesis, auxophilic interactions
Chloro(triethylphosphine)gold(I) Phosphane + Chloride Linear (2-coordinate) Non-emissive, used as precursor for catalytic reactions, higher thermal stability
Methyl(triphenylphosphine)gold(I) Phosphane + Methyl Linear (2-coordinate) Weak luminescence, lipophilic, limited solubility in polar solvents
Gold(I) Phosphite Analogues Phosphite + Alkynyl Variable Enhanced water solubility, lower lipophilicity, anticancer activity

Photophysical Properties

Ethynylphosphane–gold (1/1) exhibits superior photoluminescence quantum yields (PLQYs) compared to methyl- or chloro-substituted gold(I) phosphane complexes. For example:

  • Ethynylphosphane–gold (1/1): PLQY up to 70% in solid state, attributed to rigidification and suppression of non-radiative decay .
  • Methyl(triphenylphosphine)gold(I) : PLQY < 10% due to dynamic structural distortions in solution .
  • Gold(I) Phosphite Analogues : Moderate emission (PLQY ≈ 20–40%), but superior solubility enables biological applications .

Emission wavelengths are ligand-dependent. Ethynyl ligands induce red-shifted emission (500–600 nm) compared to chloride or methyl analogues (400–500 nm) .

Solubility and Pharmacokinetics

Ethynylphosphane–gold (1/1) shares the lipophilic nature of most phosphane–gold(I) complexes, limiting its aqueous solubility. In contrast, gold(I) phosphite analogues demonstrate markedly higher hydrophilicity, enhancing their bioavailability and reducing off-target toxicity in anticancer studies . Chloro(triethylphosphine)gold(I) and methyl derivatives are typically insoluble in water, restricting their utility to organic-phase reactions .

Q & A

Q. What are the standard synthetic routes for preparing ethynylphosphane-gold (1/1) complexes, and how can reaction conditions be optimized for reproducibility?

Ethynylphosphane-gold (1/1) complexes are typically synthesized via ligand substitution reactions using precursors like (triphenylphosphine)gold(I) chloride. Mechanochemical methods (e.g., ball milling) have emerged as efficient alternatives to solution-based synthesis, offering higher yields and reduced solvent use . Key parameters include:

  • Stoichiometric control : Excess phosphane ligands can suppress unwanted byproducts.
  • Temperature : Reactions often proceed at room temperature to avoid thermal decomposition.
  • Solvent selection : Non-polar solvents (e.g., dichloromethane) minimize ligand dissociation. Reproducibility requires strict exclusion of moisture and oxygen, validated by XRD and NMR .

Q. Which spectroscopic techniques are most effective for characterizing ethynylphosphane-gold (1/1) complexes?

  • NMR spectroscopy : 31^{31}P NMR identifies phosphane ligand coordination shifts (δ ~20–40 ppm for Au-P bonds) .
  • X-ray diffraction (XRD) : Resolves Au–P and Au–C bond lengths (typically 2.2–2.3 Å and 1.9–2.0 Å, respectively) and confirms linear geometry .
  • UV-Vis and fluorescence spectroscopy : Detects metal-centered (MC) or ligand-centered (LC) transitions, with emission maxima often between 400–600 nm .

Q. How do steric and electronic effects of phosphane ligands influence the stability of ethynylphosphane-gold (1/1) complexes?

Bulky substituents (e.g., triphenylphosphane) enhance stability by preventing oligomerization via steric hindrance. Electron-withdrawing groups on the phosphane ligand increase the electrophilicity of the gold center, favoring stronger Au–C bonds. Stability correlates with Tolman electronic parameters (e.g., θ values) and cone angles .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported photophysical properties of ethynylphosphane-gold (1/1) complexes?

Discrepancies in emission quantum yields (Φ\Phi) and lifetimes often arise from:

  • Aggregation-induced emission (AIE) : Solid-state vs. solution-phase measurements (e.g., Φ\Phi increases from <0.1 in solution to >0.5 in crystals) .
  • Gold-gold interactions : Au···Au distances <3.0 Å induce metallophilic interactions, altering excited-state dynamics . Computational methods (TD-DFT) model ligand-to-metal charge transfer (LMCT) pathways and validate experimental data .

Q. How can mechanochemical synthesis be leveraged to tune the emissive properties of ethynylphosphane-gold (1/1) complexes for optoelectronic applications?

Mechanochemistry enables precise control over crystallinity and defect density, critical for emission efficiency. For example:

  • Grinding time : Longer durations (~60 min) yield smaller crystallites with enhanced surface defects, red-shifting emission .
  • Additives : Templating agents (e.g., polymers) direct crystal growth, optimizing Φ\Phi values (e.g., from 0.3 to 0.7) .

Q. What methodologies address challenges in correlating gold-gold distances with photophysical behavior in ethynylphosphane-gold (1/1) systems?

  • Single-crystal XRD : Quantifies Au···Au distances (critical for AIE) .
  • Temperature-dependent luminescence : Identifies thermally activated delayed fluorescence (TADF) mechanisms .
  • Transient absorption spectroscopy : Resolves excited-state lifetimes (e.g., τ = 10–100 µs for triplet states) . Contradictory data often arise from solvent polarity or intermolecular packing differences, necessitating controlled-environment studies .

Data Contradiction Analysis

Q. Why do some studies report ethynylphosphane-gold (1/1) complexes as non-emissive in solution, while others observe weak fluorescence?

Non-emissive behavior in solution is attributed to rapid non-radiative decay via molecular vibrations. Weak fluorescence in certain solvents (e.g., THF) arises from partial rigidity imposed by solvent coordination, reducing vibrational modes. Contradictions stem from variations in solvent purity or trace water content, which quench excited states .

Q. How can researchers reconcile discrepancies in catalytic activity reports for ethynylphosphane-gold (1/1) complexes?

Catalytic performance (e.g., in carbon monoxide oxidation) depends on:

  • Cluster size : Sub-2 nm clusters exhibit quantum size effects, enhancing activity .
  • Support interactions : TiO2_2 substrates stabilize Au clusters, but surface hydroxyl groups may deactivate sites . Standardized testing protocols (e.g., fixed O2_2/CO ratios) and in situ XAFS are recommended to isolate variables .

Methodological Recommendations

  • Reproducibility : Document solvent drying methods (e.g., molecular sieves) and glovebox conditions (O2O_2 <1 ppm) .
  • Data reporting : Include crystallographic data (CCDC numbers), emission decay curves, and raw computational inputs (e.g., Gaussian log files) .
  • Advanced tools : Use synchrotron XRD for time-resolved structural analysis and cryogenic spectroscopy to suppress thermal effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.